molecular formula C8H9ClN2O B1624104 5-Chloro-N-hydroxy-2-methyl-benzamidine CAS No. 850005-10-6

5-Chloro-N-hydroxy-2-methyl-benzamidine

Cat. No.: B1624104
CAS No.: 850005-10-6
M. Wt: 184.62 g/mol
InChI Key: YOGRUFKAUCCCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-hydroxy-2-methyl-benzamidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

850005-10-6

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

YOGRUFKAUCCCDN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C(=NO)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-methylbenzonitrile (1.5 g, 9.89 mmol), hydroxylamine hydrochloride (1.38 g, 19.79 mmol) and sodium bicarbonate (3.33 g, 39.6 mmol) in methanol (100 mL) was heated to 70° C. for 6 h. The mixture was cooled to room temperature and diluted with methanol (100 mL). The mixture was filtered, and the filtrate was concentrated, diluted with water and extracted with EtOAc (100 mL, 3×). The EtOAc extract was dried over MgSO4, filtered and concentrated under reduced pressure to obtain crude 5-chloro-N′-hydroxy-2-methylbenzimidamide (1.8 g, 99% crude yield). LC/MS: m/e 185.0 (M+H)+. 1H NMR (400 MHz, CD3OD) δ ppm 7.30-7.29 (2 H, m), 7.23 (1 H, d), 2.36 (3H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.